Cas no 7058-70-0 (2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl-)

2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl- structure
7058-70-0 structure
Nome del prodotto:2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl-
Numero CAS:7058-70-0
MF:C25H26O5
MW:406.470947742462
CID:578525
PubChem ID:6483317

2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl-
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methylbutyryl)-4-phenyl-2H-1-benzopyran-2-one
    • (?à)-MammeaA
    • 2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methyl-1-oxobutyl)-4-phenyl- (9CI)
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methylbutyryl)-4-phenylcoumarin
    • Coumarin, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methylbutyryl)-4-phenyl-(7CI,8CI)
    • Mammea A
    • CHEMBL194782
    • 5,7-Dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one
    • 5,7-dihydroxy-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one
    • DTXSID501118251
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one, 9CI
    • 5,7-dihydroxy-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenyl-2h-chromen-2-one
    • CHEBI:175251
    • SCHEMBL6914633
    • 2H-1-Benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methyl-1-oxobutyl)-4-phenyl-
    • Mammea A/AB
    • 7058-70-0
    • 5,7-Dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylbutyryl)-4-phenylcoumarin
    • 5,7-dihydroxy-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenyl-chromen-2-one
    • LMPK12100018
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(2-methylbutyryl)-4-phenylcoumarin, 8CI
    • MAB 1
    • Inchi: InChI=1S/C25H26O5/c1-5-15(4)22(27)21-23(28)17(12-11-14(2)3)25-20(24(21)29)18(13-19(26)30-25)16-9-7-6-8-10-16/h6-11,13,15,28-29H,5,12H2,1-4H3
    • Chiave InChI: YALRCXHVQYBSJC-UHFFFAOYSA-N
    • Sorrisi: CCC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O

Proprietà calcolate

  • Massa esatta: 406.17808
  • Massa monoisotopica: 406.17802393g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 698
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 83.8Ų
  • XLogP3: 5.9

Proprietà sperimentali

  • PSA: 83.83
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd